molecular formula C31H42N2O9 B12322648 3beta-Amino-3-deoxydigitoxigenin

3beta-Amino-3-deoxydigitoxigenin

Cat. No.: B12322648
M. Wt: 586.7 g/mol
InChI Key: AVQGRLJRQILBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Amino-3-deoxydigitoxigenin is a semisynthetic derivative of digitoxigenin, a cardiac glycoside. This compound has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Amino-3-deoxydigitoxigenin typically involves the modification of digitoxigeninThis process often involves the use of protective groups and specific reagents to ensure the selective introduction of the amino group .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability and efficiency. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3beta-Amino-3-deoxydigitoxigenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Scientific Research Applications

3beta-Amino-3-deoxydigitoxigenin has shown promise in several scientific research areas:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific modifications, which enhance its antiviral and cytotoxic properties compared to its parent compound and other derivatives. Its ability to inhibit viral replication and exhibit selective cytotoxicity makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C31H42N2O9

Molecular Weight

586.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35)

InChI Key

AVQGRLJRQILBRQ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.